molecular formula C20H22N4O5S2 B2498718 Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 300557-91-9

Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2498718
CAS No.: 300557-91-9
M. Wt: 462.54
InChI Key: UNRVDXNAPVDQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H22N4O5S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

This chemical serves as a starting material for synthesizing a diverse array of heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures. For example, it has been utilized in the synthesis of new Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-Triazolo and 1,3,4-Thiadiazolo-derivatives, showcasing its versatility in generating novel heterocyclic systems with potential pharmaceutical applications (Ahmed, 2002).

Antimicrobial and Antifungal Agents

The synthesized compounds from this chemical have been evaluated for their antimicrobial and antifungal activities. Some derivatives have shown promising results against specific bacterial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases. For instance, certain pyridine-based heterocycles synthesized from this compound exhibited significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Mabkhot et al., 2016).

Anticancer Research

Research into triazolopyrimidines, a class of compounds that can be derived from this chemical, has identified unique mechanisms of tubulin inhibition, presenting a novel approach for anticancer drug development. These compounds have shown to promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a unique mechanism of action against cancer cells. This suggests their potential in overcoming resistance attributed to several multidrug resistance transporter proteins, making them promising candidates for anticancer therapy (Zhang et al., 2007).

Cardiovascular Research

Compounds synthesized from this chemical have been investigated for their cardiovascular effects, such as coronary vasodilating and antihypertensive activities. Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have demonstrated promising potential as cardiovascular agents, showing potent coronary vasodilating activity and antihypertensive effects in preclinical studies. This underscores the compound's utility in exploring new treatments for cardiovascular diseases (Sato et al., 1980).

Synthesis of Radioprotective and Anticancer Agents

This chemical has also been involved in the synthesis of novel sulfur heterocyclic compounds with potential as radioprotective and anticancer agents. The ability to generate compounds with significant activities against cancer cells, as well as radioprotective properties, highlights its role in developing therapeutics aimed at protecting against radiation-induced damage and treating cancer (Ghorab et al., 2006).

Properties

IUPAC Name

diethyl 3-methyl-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2/c1-4-28-18(26)15-12(3)16(19(27)29-5-2)31-17(15)21-14(25)9-11-30-20-23-22-13-8-6-7-10-24(13)20/h6-8,10H,4-5,9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRVDXNAPVDQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.